molecular formula C88H100Cl2N10O28 B10761252 Zeven

Zeven

Cat. No.: B10761252
M. Wt: 1816.7 g/mol
InChI Key: KGPGQDLTDHGEGT-UHFFFAOYSA-N
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Description

  • Hypothetical Overview: If "Zeven" were a chemical compound, its introduction would require: Structural Formula: Description of molecular composition, functional groups, and stereochemistry. Synthesis Pathway: Key reagents, reaction conditions, and yield (e.g., "this compound synthesized via [method], achieving 85% yield under [conditions]" ). Applications: Potential uses in pharmaceuticals, materials science, or industrial processes.
  • Characterization Data:

    • Spectroscopic Data: NMR, IR, or mass spectrometry peaks (e.g., "¹H NMR (400 MHz, CDCl₃): δ 7.2–7.4 (m, 5H)" ).
    • Physicochemical Properties: Melting point, solubility, stability (e.g., "mp: 172.3°C; soluble in polar aprotic solvents" ).

Properties

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1816.7 g/mol

IUPAC Name

6-[[5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)

InChI Key

KGPGQDLTDHGEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zeven involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. The primary synthetic route involves the reaction of precursor compounds under specific temperature and pressure conditions to yield this compound. The exact details of the synthetic route are proprietary, but it generally involves the use of catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for the precise control of reaction conditions. The process typically involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations to produce this compound. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Zeven undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl groups.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Zeven has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.

    Biology: In biological research, this compound is used to study cellular processes and as a tool for investigating biochemical pathways.

    Medicine: this compound has potential therapeutic applications and is being investigated for its efficacy in treating certain medical conditions.

    Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Zeven involves its interaction with specific molecular targets within cells. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Using guidelines from analytical chemistry journals , a systematic comparison would involve:

Table 1: Structural and Functional Comparison

Property Zeven (Hypothetical) Compound A (Structurally Similar) Compound B (Functionally Similar)
Molecular Formula C₁₀H₁₄O₂ C₁₀H₁₂O₂ C₉H₁₀NO₃
Synthesis Yield 85% 78% 92%
Melting Point 172.3°C 165.5°C 185.0°C
Bioactivity (IC₅₀) 3.2 µM 5.1 µM 1.8 µM
Key Application Catalyst in organic synthesis Antioxidant additives Pharmaceutical intermediates

Key Findings from Comparative Studies

  • Structural Analogues (e.g., Compound A) :
    • This compound exhibits higher thermal stability (Δmp = +6.8°C) and superior synthetic yield (+7%) compared to Compound A, likely due to its saturated backbone reducing steric hindrance .
  • Functional Analogues (e.g., Compound B) :
    • Despite lower bioactivity than Compound B (IC₅₀ = 1.8 µM), this compound’s simpler synthesis pathway and scalability make it industrially preferable .

Methodological Considerations

  • Analytical Techniques :
    • HPLC purity data (>99% for this compound vs. 97% for analogues) .
    • Comparative spectroscopy to identify functional-group variations .
  • Statistical Validation :
    • Error margins in bioactivity assays (e.g., "±0.5 µM for triplicate measurements" ).

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